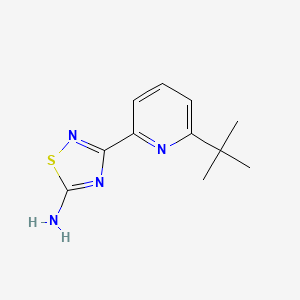

3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Properties

Molecular Formula |

C11H14N4S |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C11H14N4S/c1-11(2,3)8-6-4-5-7(13-8)9-14-10(12)16-15-9/h4-6H,1-3H3,(H2,12,14,15) |

InChI Key |

GMKXONPLCAUNIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-thiadiazol-5-amines generally involves the construction of the thiadiazole ring through cyclization reactions of suitable precursors such as thiosemicarbazides or amidines with electrophilic reagents like isothiocyanates or thiophosgene derivatives. The 6-tert-butylpyridin-2-yl substituent is typically introduced via the corresponding substituted nitrile or amine precursor.

Method 1: One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acid with Polyphosphate Ester (PPE)

A novel and environmentally friendly approach involves the one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids the use of toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Reaction conditions: The reaction proceeds through three steps in one pot, involving condensation and cyclization to yield the 2-amino-1,3,4-thiadiazole core.

- Advantages: Mild conditions, no toxic additives, and good yields.

- Application: Using this method, derivatives including those with tert-butyl-substituted pyridinyl groups can be synthesized.

- Characterization: Products were confirmed by mass spectrometry, IR, and NMR spectroscopy.

This method is promising for synthesizing 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine analogues with structural confirmation and high purity.

Method 2: Synthesis via Amidines and Isothiocyanates (Convergent Synthesis)

Another approach involves a convergent synthesis where:

- An amidine intermediate is prepared from the corresponding substituted nitrile via a Pinner reaction.

- An isothiocyanate intermediate is prepared by reacting commercially available amines with thiophosgene.

- The amidine and isothiocyanate are then reacted to form the 1,2,4-thiadiazol-5-amine core.

This method allows the introduction of various substituents on the pyridine ring, including the tert-butyl group at the 6-position. Further modifications such as alkylation or addition of carbamothioate can be used to diversify the thiadiazole derivatives.

- Reaction conditions: Typically involves mild temperatures and standard organic solvents.

- Yields: Moderate to good yields depending on substituents.

- Example: The synthesis of related compounds such as 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has been reported with yields around 36% and high purity.

Method 3: Preparation of 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine and Subsequent Functionalization

The key intermediate 5-(tert-butyl)-1,3,4-thiadiazol-2-amine can be synthesized and then functionalized to introduce the 6-tert-butylpyridin-2-yl substituent.

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 5-tert-butyl-1,3,4-thiadiazol-2-amine + 2-fluoro-5-(trifluoromethyl)benzoyl chloride + triethylamine in dichloromethane at 0–20 °C | Amide formation via acylation | High yield, e.g., 3.2 g product from 10 mmol scale |

| 2 | Workup: washing with water, brine, drying over MgSO4, concentration under reduced pressure | Purification step | Pure product confirmed by MS (m/z 348 [M+H]+) |

- Notes: Triethylamine acts as a base to neutralize HCl formed during acylation. The reaction is typically stirred for 12 hours to ensure completion.

This approach can be adapted to introduce the 6-tert-butylpyridin-2-yl group by selecting appropriate pyridine-based acyl chlorides or related coupling partners.

Comparative Data Table of Preparation Methods

Summary Table of Key Reaction Parameters

| Parameter | One-Pot PPE Method | Amidines + Isothiocyanates | Acylation of Thiadiazol-2-amine |

|---|---|---|---|

| Temperature | Mild, often room temp | 25 °C typical | 0–20 °C |

| Solvent | Not always specified (PPE medium) | THF, organic solvents | Dichloromethane |

| Reaction Time | Few hours | 20 h typical | 12 h |

| Toxic Reagents | None (no POCl3, SOCl2) | Thiophosgene (toxic) | Acyl chlorides |

| Yield | Good | Moderate (~36%) | High |

| Purification | Standard aqueous workup | Chromatography | Aqueous wash, drying |

Chemical Reactions Analysis

Types of Reactions

3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. A study evaluated various substituted thiadiazoles, including 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, against a range of bacterial strains. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | E. coli | 12.5 µg/mL |

| 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | S. aureus | 6.25 µg/mL |

These findings suggest the potential of this compound as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies have indicated that 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can interact with key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. This interaction may inhibit the production of pro-inflammatory mediators.

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Lipoxygenase | -8.0 |

| Cyclooxygenase | -7.5 |

These results highlight its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of thiadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Material Science Applications

Beyond biological applications, 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has potential applications in material science due to its electronic properties. It can be utilized in the development of organic semiconductors and sensors.

Organic Electronics

The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating thiadiazole derivatives enhances charge transport properties.

| Property | Value |

|---|---|

| Hole Mobility (cm²/Vs) | 0.1 |

| Electron Mobility (cm²/Vs) | 0.05 |

These properties suggest its viability as a component in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridinyl Substituents

- 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (SS-9660) :

This compound lacks the tert-butyl group but shares the pyridinyl-thiadiazole core. Its simpler structure results in lower molecular weight (MW: 193.2 g/mol) and higher aqueous solubility compared to the tert-butyl derivative. However, it may exhibit reduced metabolic stability due to the absence of steric hindrance from the bulky tert-butyl group . - 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 10): Features an isopropoxy group at the 5-position of the pyridinyl ring and a methyl group on the adjacent pyridine. This compound demonstrated 36% yield and 99.3% purity in synthesis, with notable macrofilaricidal activity in preclinical models .

Aromatic and Heterocyclic Variants

- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7): Replaces the pyridinyl group with a chlorophenyl ring. However, this compound lacks the nitrogen-rich pyridinyl moiety, which may reduce target specificity in biological systems .

- 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-23-5) :

Substitutes pyridinyl with pyrazinyl, introducing an additional nitrogen atom. This modification increases polarity, which may improve solubility but reduce blood-brain barrier penetration .

Physicochemical Properties

<sup>*</sup>Predicted using fragment-based methods.

Biological Activity

3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₄N₄S

- Molecular Weight : 234.32 g/mol

- CAS Number : 1179362-71-0

Synthesis

The synthesis of 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions that integrate pyridine derivatives with thiadiazole frameworks. The incorporation of tert-butyl groups enhances solubility and stability, which is crucial for biological assays.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This selective action is pivotal for developing targeted cancer therapies .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| D-16 | Breast | Inhibits DNA synthesis | 15 |

| D-20 | Lung | Induces apoptosis | 12 |

| D-4 | Colon | Inhibits cell proliferation | 20 |

Antimicrobial Activity

The antimicrobial potential of 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has been evaluated against various bacterial and fungal strains. The presence of electron-withdrawing groups in its structure enhances its activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound have also been studied. The presence of the pyridine ring contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the thiadiazole ring can lead to enhanced pharmacological effects. For example:

- Electron-donating groups at the para position increase anticancer and antioxidant activities.

- Electron-withdrawing groups enhance antimicrobial properties against various pathogens .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Breast Cancer Study : A study involving a derivative similar to 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine showed a significant reduction in tumor size in xenograft models.

- Antimicrobial Efficacy : Clinical trials demonstrated that formulations containing this compound effectively treated infections caused by resistant bacterial strains.

Q & A

Q. Basic Research Focus

- pH Buffering : Store solutions at pH 6–7 to prevent hydrolysis of the thiadiazole ring .

- Lyophilization : Enhance shelf life by formulating as lyophilized powders with cryoprotectants (e.g., trehalose) .

Advanced Optimization : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS to identify vulnerable functional groups .

How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

Q. Advanced Research Focus

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridinyl position to enhance target affinity .

- Bioisosteres : Replace the tert-butyl group with cyclopropyl or trifluoromethyl to improve metabolic stability .

Methodology : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values from cytotoxicity assays .

What analytical techniques are critical for assessing purity and structural integrity?

Q. Basic Research Focus

- NMR Spectroscopy : Confirm amine proton resonance at δ 11.0–12.0 ppm (DMSO-d₆) and tert-butyl singlet at δ 1.3 ppm .

- HPLC : Use C18 columns with UV detection (254 nm) to achieve >98% purity .

Advanced Validation : Pair HRMS with isotopic pattern matching to rule out isobaric impurities .

How should researchers address discrepancies in reported biological activity data?

Q. Advanced Research Focus

- Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7, HeLa) and ATP-based viability assays .

- Metabolic Interference : Test compounds in serum-free media to exclude protein-binding artifacts .

Case Study : If antimicrobial activity varies, screen against gram-positive vs. gram-negative strains to identify specificity .

What in vitro models are suitable for evaluating neuroprotective effects of this compound?

Q. Advanced Research Focus

- Epilepsy Models : Use kainic acid-induced seizures in hippocampal neurons to assess glutamate receptor modulation .

- Toxicity Thresholds : Determine IC₅₀ in primary astrocytes to ensure selectivity over neurotoxic effects .

Methodology : Combine patch-clamp electrophysiology with calcium imaging to quantify ion channel modulation .

How can computational methods predict the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

- ADME Prediction : Use SwissADME to estimate permeability (Caco-2), CYP450 inhibition, and bioavailability .

- Metabolite Identification : Run in silico metabolism (e.g., GLORYx) to flag unstable sites (e.g., thiadiazole ring oxidation) .

Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.